molecular formula C19H23ClN2O B13449129 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol

2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol

Cat. No.: B13449129
M. Wt: 330.8 g/mol
InChI Key: JTNAVXCQKIZZAA-UHFFFAOYSA-N
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Description

2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C19H23ClN2O. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antihistamines like cetirizine . This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl and a phenylmethyl group, as well as an ethanol moiety.

Chemical Reactions Analysis

2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness . The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling.

Comparison with Similar Compounds

2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is similar to other compounds used in the synthesis of antihistamines. Some of these similar compounds include:

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H23ClN2O/c20-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2

InChI Key

JTNAVXCQKIZZAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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